molecular formula C18H24O4 B078679 6-Hydroxyestriol CAS No. 14507-00-7

6-Hydroxyestriol

Cat. No. B078679
CAS RN: 14507-00-7
M. Wt: 304.4 g/mol
InChI Key: AAKRPOLRKWJRRV-ZVBAVIFISA-N
Attention: For research use only. Not for human or veterinary use.
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Description

6-Hydroxyestriol (6-OHE) is a naturally occurring estrogen metabolite that has gained significant attention in the scientific community due to its potential therapeutic applications. This compound is produced in the body as a result of estrogen metabolism and has been found to possess a range of biological activities.

Mechanism Of Action

The mechanism of action of 6-Hydroxyestriol is not fully understood, but it is believed to act through a number of different pathways. One proposed mechanism is that 6-Hydroxyestriol may act as an estrogen receptor modulator, binding to estrogen receptors and altering their activity. Additionally, 6-Hydroxyestriol has been found to induce apoptosis in cancer cells, which may contribute to its anti-cancer effects.

Biochemical And Physiological Effects

In addition to its anti-cancer and anti-inflammatory properties, 6-Hydroxyestriol has been found to have a number of other biochemical and physiological effects. For example, it has been shown to have antioxidant properties, and may be useful in the prevention and treatment of oxidative stress-related diseases such as Alzheimer's disease. Additionally, 6-Hydroxyestriol has been found to have neuroprotective effects and may be useful in the treatment of neurological disorders such as Parkinson's disease.

Advantages And Limitations For Lab Experiments

One advantage of studying 6-Hydroxyestriol in the lab is that it is a naturally occurring compound, which means that it is readily available for use in experiments. Additionally, because it is produced in the body, it is relatively safe and non-toxic. However, one limitation of studying 6-Hydroxyestriol is that it is present in low concentrations in the body, which can make it difficult to study.

Future Directions

There are a number of future directions for research on 6-Hydroxyestriol. One area of interest is the development of new therapeutic applications for the compound. For example, 6-Hydroxyestriol may be useful in the treatment of other types of cancer, or in the prevention of age-related diseases such as osteoporosis. Additionally, further research is needed to better understand the mechanism of action of 6-Hydroxyestriol, which may help to identify new therapeutic targets for the compound.
Conclusion:
In conclusion, 6-Hydroxyestriol is a naturally occurring estrogen metabolite that has potential therapeutic applications in a number of different areas. While the compound's mechanism of action is not fully understood, it has been found to possess a range of biological activities that make it an attractive target for further research. As new applications for 6-Hydroxyestriol are discovered, it is likely that this compound will continue to be an important area of study in the scientific community.

Synthesis Methods

6-Hydroxyestriol is synthesized in the body through the metabolism of estradiol. Specifically, it is produced through the hydroxylation of estradiol at the C6 position by the enzyme cytochrome P450. This reaction takes place primarily in the liver and results in the formation of 6-Hydroxyestriol, which is then excreted in the urine.

Scientific Research Applications

The potential therapeutic applications of 6-Hydroxyestriol have been investigated in a number of scientific studies. One area of research has focused on the compound's anti-cancer properties. Studies have shown that 6-Hydroxyestriol has anti-proliferative effects on breast cancer cells, and may be useful in the prevention and treatment of breast cancer. Additionally, 6-Hydroxyestriol has been found to have anti-inflammatory properties, and may be useful in the treatment of inflammatory diseases such as rheumatoid arthritis.

properties

CAS RN

14507-00-7

Product Name

6-Hydroxyestriol

Molecular Formula

C18H24O4

Molecular Weight

304.4 g/mol

IUPAC Name

(8R,9S,13S,14S,16R,17R)-13-methyl-6,7,8,9,11,12,14,15,16,17-decahydrocyclopenta[a]phenanthrene-3,6,16,17-tetrol

InChI

InChI=1S/C18H24O4/c1-18-5-4-11-10-3-2-9(19)6-13(10)15(20)7-12(11)14(18)8-16(21)17(18)22/h2-3,6,11-12,14-17,19-22H,4-5,7-8H2,1H3/t11-,12-,14+,15?,16-,17+,18+/m1/s1

InChI Key

AAKRPOLRKWJRRV-ZVBAVIFISA-N

Isomeric SMILES

C[C@]12CC[C@H]3[C@H]([C@@H]1C[C@H]([C@@H]2O)O)CC(C4=C3C=CC(=C4)O)O

SMILES

CC12CCC3C(C1CC(C2O)O)CC(C4=C3C=CC(=C4)O)O

Canonical SMILES

CC12CCC3C(C1CC(C2O)O)CC(C4=C3C=CC(=C4)O)O

synonyms

6 alpha-hydroxyestriol
6-hydroxyestriol

Origin of Product

United States

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